N-[2-(2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl]-2-ethoxybenzamide
Description
N-[2-(2-azaspiro[35]nonan-2-yl)-2-oxoethyl]-2-ethoxybenzamide is a complex organic compound characterized by its unique spirocyclic structure
Properties
IUPAC Name |
N-[2-(2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl]-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-2-24-16-9-5-4-8-15(16)18(23)20-12-17(22)21-13-19(14-21)10-6-3-7-11-19/h4-5,8-9H,2-3,6-7,10-14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKVKZVCQMHFHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(=O)N2CC3(C2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl]-2-ethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the annulation of the cyclopentane ring and the four-membered ring, utilizing conventional chemical transformations and minimal chromatographic purifications . The reaction conditions often include the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale batch reactions, continuous flow processes, and the use of automated systems to control reaction parameters precisely. The choice of solvents, reagents, and catalysts is optimized to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl]-2-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving this compound generally require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions. Solvents like tetrahydrofuran, ethanol, and acetonitrile are commonly used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzamides, depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl]-2-ethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-[2-(2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl]-2-ethoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors with high affinity, modulating their activity. This binding can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[2-(2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl]-2-ethoxybenzamide can be compared with other similar compounds, such as:
2-azaspiro[3.4]octane: This compound has a similar spirocyclic structure but differs in the size and arrangement of the rings.
8-oxa-2-azaspiro[4.5]decane: This compound contains an additional oxygen atom in the spirocyclic structure, which can affect its reactivity and applications.
Difluoroalkylated 2-azaspiro[4.5]decane: The presence of fluorine atoms in this compound can enhance its stability and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
